

# Application Note: Quantification of Orphenadrine Citrate in Tablets by RP-HPLC

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## Compound of Interest

Compound Name: Orphenadrine Citrate

Cat. No.: B1202039

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## Introduction

**Orphenadrine citrate** is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions. Accurate and reliable quantification of **orphenadrine citrate** in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **orphenadrine citrate** in tablet dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.<sup>[1][2]</sup>

## Principle

The method utilizes RP-HPLC with UV detection to separate and quantify **orphenadrine citrate**. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents and water. The concentration of **orphenadrine citrate** in the sample is determined by comparing its peak area to that of a known standard concentration.

## Experimental Protocols

### 1. Materials and Reagents

- **Orphenadrine Citrate** reference standard
- **Orphenadrine Citrate** tablets (e.g., 50 mg)<sup>[1]</sup>

- HPLC grade Methanol[1][3]
- HPLC grade Acetonitrile
- HPLC grade Water
- 0.45 µm nylon membrane filters

## 2. Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC instrument equipped with a UV-Vis detector and a data integration system.
- Column: Zodiac C18 column (250 x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 217 nm.
- Column Temperature: Ambient.

## 3. Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Orphenadrine Citrate** reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile, sonicate for approximately 2 minutes to ensure complete dissolution, and then make up the volume with the same solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-70 µg/mL.

## 4. Preparation of Sample Solution

- Tablet Powder Preparation: Weigh and finely powder 20 tablets to obtain a homogenous mixture.
- Sample Stock Solution (100 µg/mL): Accurately weigh a portion of the powdered tablets equivalent to 1 mg of **orphenadrine citrate** and transfer it to a 10 mL volumetric flask. Add methanol, sonicate to ensure complete extraction of the drug, and then make up the volume with methanol.
- Sample Working Solution (e.g., 60 µg/mL): Filter the sample stock solution through a 0.45 µm nylon membrane filter. Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 60 µg/mL).

## 5. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution (e.g., 60 µg/mL) in six replicates. The acceptance criteria are typically:

- Tailing Factor: Not more than 2.0.
- Theoretical Plates: Not less than 2000.
- Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.

## 6. Data Analysis

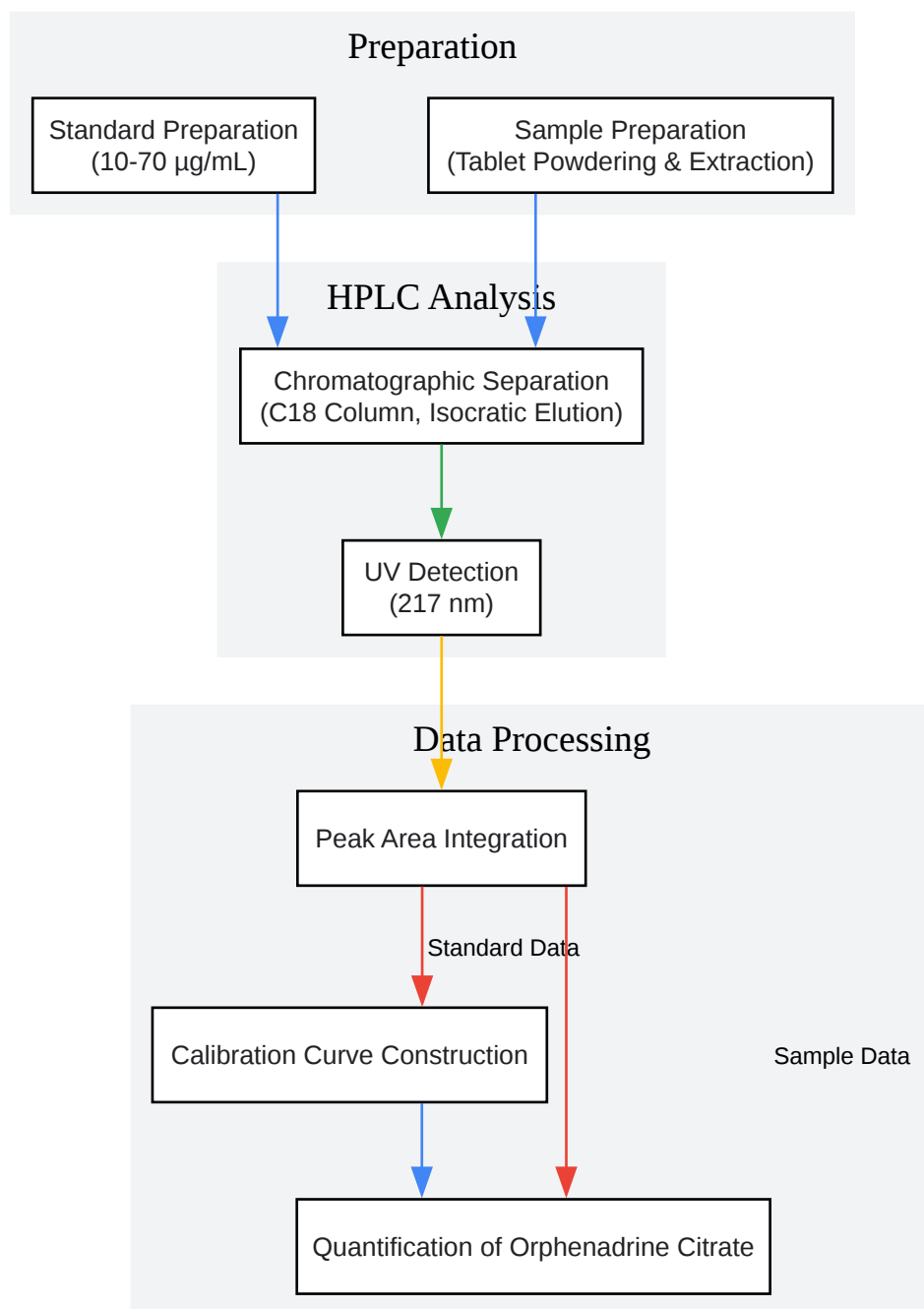
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of **orphenadrine citrate** in the sample solution by interpolating its peak area from the calibration curve. The amount of **orphenadrine citrate** per tablet can then be calculated.

# Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated RP-HPLC method for **orphenadrine citrate**.

Parameter	Result	Reference
Retention Time	5.35 minutes	
Linearity Range	10 - 70 µg/mL	
Correlation Coefficient (r <sup>2</sup> )	0.998	
Limit of Detection (LOD)	0.3 µg/mL	
Limit of Quantification (LOQ)	1.0 µg/mL	
Accuracy (% Recovery)	99.67% - 101.17%	
Precision (%RSD)		
- Intra-day	< 2.0%	
- Inter-day	< 2.0%	

## Experimental Workflow



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Caption: Workflow for **Orphenadrine Citrate** quantification by RP-HPLC.

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## References

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